molecular formula C20H18N4O B10835338 6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one

6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one

Cat. No.: B10835338
M. Wt: 330.4 g/mol
InChI Key: ATTQDJZYFIDUQX-UHFFFAOYSA-N
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Description

6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one is a compound belonging to the class of organic compounds known as phenylpyrazoles. These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. This compound has been studied for its pharmacological activity, particularly as an adenosine A1 receptor antagonist .

Preparation Methods

The synthesis of 6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one can be achieved through various synthetic routes. One method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another approach includes the condensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Industrial production methods typically involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, acetic acid, and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine can yield pharmacologically active pyridazinones .

Scientific Research Applications

This compound has a wide range of scientific research applications. It is used in the study of adenosine A1 receptors in the brain, which play a crucial role in brain functioning . . Its unique structure also makes it a valuable tool in the study of various biological pathways and mechanisms.

Comparison with Similar Compounds

Similar compounds to 6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one include other phenylpyrazoles and pyrazolo[1,5-a]pyridazinones. For example, 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine is a related compound with similar pharmacological properties . The uniqueness of this compound lies in its specific structure and its ability to act as both an adenosine A1 receptor antagonist and an ERK1/2 inhibitor, making it a versatile compound for various research applications.

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one

InChI

InChI=1S/C20H18N4O/c1-2-13-24-18(25)12-11-16(21-24)19-17-10-6-7-14-23(17)22-20(19)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3

InChI Key

ATTQDJZYFIDUQX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C=CC(=N1)C2=C3C=CC=CN3N=C2C4=CC=CC=C4

Origin of Product

United States

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